2-[(2,2-Difluorocyclopropyl)methyl]-3-methoxy-3-oxopropanoic acid
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Overview
Description
Synthesis Analysis
The synthesis of this compound involves several steps. One common approach is to start with 2,2-Difluorocyclopropanecarboxylic acid (CAS number 107873-03-0) as a precursor. This compound has a 3-membered ring substituted with two fluorines and a carboxylic acid group. The inductive effect introduced by the gem-difluorination enhances its acidity compared to the non-fluorinated species. The carboxylic acid functionality allows it to be attached to molecular scaffolds through esterification. Additionally, it can undergo functional group conversions to form acyl halides, isocyanates, and amines, providing varied reactivities .
Chemical Reactions Analysis
- Friedel-Crafts Acylation : An unexpected ring-opening mechanism has been observed when 2,2-difluorocyclopropanecarboxylic acid reacts with arenes in Friedel-Crafts acylation. The formation of the acylium ion destabilizes the strained 3-membered ring, leading to the ring-opening reaction .
Physical and Chemical Properties Analysis
Properties
IUPAC Name |
2-[(2,2-difluorocyclopropyl)methyl]-3-methoxy-3-oxopropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F2O4/c1-14-7(13)5(6(11)12)2-4-3-8(4,9)10/h4-5H,2-3H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPNAEFHTHOHVNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1CC1(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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